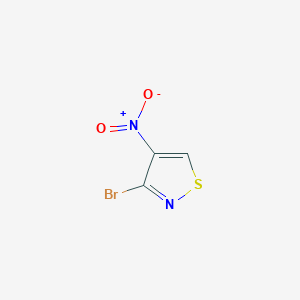

3-Bromo-4-nitro-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitro-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-2(6(7)8)1-9-5-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSKGLODXRZCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-78-7 | |

| Record name | 3-bromo-4-nitro-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 3 Bromo 4 Nitro 1,2 Thiazole Transformations

Nucleophilic Aromatic Substitution Reactions on the 1,2-Thiazole Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-bromo-4-nitro-1,2-thiazole. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. mdpi.comnih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of the nitro group is crucial for activating the thiazole (B1198619) ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. mdpi.comjuniperpublishers.com

The carbon atom at the C-3 position, bonded to the bromine atom, is a potential site for nucleophilic attack. Halogens are generally good leaving groups in SNAr reactions. The reactivity of this position is significantly enhanced by the presence of the nitro group at the adjacent C-4 position. The nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the ring and thereby increasing the electrophilicity of the carbon atoms, including C-3. This activation facilitates the attack by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, leading to the displacement of the bromide ion.

In analogous systems like halonitroarenes, the rate-limiting step is typically the initial addition of the nucleophile to form the intermediate adduct. mdpi.com The stability of this intermediate is key to the reaction's feasibility. The negative charge of the adduct formed upon attack at C-3 can be delocalized onto the nitro group at C-4, providing substantial stabilization and a favorable reaction pathway.

While halogens are more common leaving groups, the nitro group can also be displaced in SNAr reactions, particularly when the ring is highly activated. Kinetic studies on 2-nitrothiazoles have shown that the nitro group's behavior as a leaving group parallels that of more conventional leaving groups, suggesting a similar two-step SNAr mechanism is operative.

In the case of this compound, a nucleophilic attack could potentially occur at the C-4 position, leading to the expulsion of the nitrite ion (NO₂⁻). The viability of this pathway would depend on several factors, including the nature of the nucleophile, the solvent, and the relative lability of the bromo and nitro groups. A comparison of the nucleofugicity (leaving group ability) of nitro and chloro groups has indicated that factors like hydrogen bonding between the leaving group and the solvent can cause significant variations in reactivity. Generally, the C-Br bond is weaker than the C-N bond, and bromide is an excellent leaving group, suggesting that substitution at C-3 may be kinetically favored over substitution at C-4. However, displacement of the nitro group remains a plausible, albeit likely minor, reaction pathway.

The reactivity of the 1,2-thiazole ring in this compound is overwhelmingly controlled by its substituents.

Nitro Group (-NO₂): This is a powerful activating group for nucleophilic aromatic substitution. Its strong electron-withdrawing nature (-M and -I effects) depletes the electron density of the thiazole ring, making it highly susceptible to nucleophilic attack. This effect is most pronounced at positions ortho and para to the nitro group. In this molecule, it strongly activates the C-3 and C-5 positions.

Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group primarily through its inductive effect (-I effect), which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. It also possesses a weak +M (mesomeric) effect due to its lone pairs, but this is generally outweighed by its inductive withdrawal. Its primary role in SNAr reactions on this molecule is to act as a good leaving group.

The combined effect of a bromo and a nitro group on the same ring system results in a highly electron-deficient aromatic core. This high degree of activation facilitates SNAr reactions but concurrently deactivates the ring towards electrophilic attack. Studies on other thiazole derivatives have shown that substrates with strong electron-withdrawing groups, such as a nitro group, can influence reaction yields and pathways. mdpi.com

Electrophilic Substitution Reactions on the 1,2-Thiazole Core

Electrophilic substitution on the thiazole ring generally occurs at the C-5 position, which is the most electron-rich. pharmaguideline.comwikipedia.org However, the presence of two strong deactivating groups, the bromo and nitro substituents, makes electrophilic substitution on this compound highly unlikely under standard conditions.

Both the nitro group and the bromine atom withdraw electron density from the ring, making it much less nucleophilic and therefore less reactive towards electrophiles. ias.ac.inias.ac.in Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which require an electron-rich aromatic system, would be severely hindered. Any attempt to force such a reaction would likely require extremely harsh conditions, which could lead to the degradation of the molecule rather than the desired substitution.

Radical Reactions and Electron-Induced Dissociation Pathways

Beyond conventional two-electron reaction mechanisms, this compound can undergo transformations driven by radical processes or interactions with low-energy electrons.

While direct experimental data for this compound is not available, studies on the analogous compound 2-bromo-5-nitrothiazole provide significant insight into the potential electron-induced dissociation pathways. aps.org Halogenated nitroaromatic compounds are known to be susceptible to dissociative electron attachment (DEA), a process where a low-energy electron is captured by the molecule to form a transient negative ion (TNI), which then fragments.

The presence of both a bromine atom and a nitro group provides two potential sites with high electron affinity for the incoming electron to localize. Upon capturing a low-energy electron (in the 0-10 eV range), the resulting TNI of this compound can undergo several dissociation reactions. The primary pathways would likely involve the cleavage of the C-Br or C-N bond.

Potential dissociation channels include:

Loss of a bromine radical: The TNI could dissociate to form a stable bromide anion (Br⁻) and a nitrothiazole radical.

Loss of a nitro radical: Alternatively, the TNI could fragment to produce a nitrite anion (NO₂⁻) and a bromothiazole radical.

Ring fragmentation: Given the inherent strain and bond polarities within the thiazole ring, electron attachment could also induce ring-opening or more complex fragmentation, especially at higher electron energies.

Studies on similar molecules suggest that dissociation can be facilitated by the transfer of the captured electron between the π* orbitals of the aromatic system and the σ* orbital of the C-X (where X is Br or NO₂) bond. aps.org

The following table outlines the plausible primary dissociation channels for this compound upon interaction with low-energy electrons, based on analogous systems.

| Reactant | Electron Energy | Primary Anionic Fragment | Neutral Fragment(s) |

| This compound + e⁻ | ~0-2 eV | [M-Br]⁻ | Br• |

| This compound + e⁻ | ~0-2 eV | [M-NO₂]⁻ | NO₂• |

| This compound + e⁻ | > 2 eV | Br⁻ | C₃HN₂O₂S• |

| This compound + e⁻ | > 2 eV | NO₂⁻ | C₃HBrNS• |

| Note: This data is illustrative and based on the behavior of analogous halogenated nitroaromatic compounds. M represents the parent molecule. |

Cleavage of C-Br and C-NO2 Bonds under Reducing Conditions

The presence of two reducible functional groups, the carbon-bromine (C-Br) bond and the nitro (NO2) group, on the 1,2-thiazole scaffold allows for selective transformations depending on the choice of reducing agent and reaction conditions. Generally, nitro groups on aromatic and heteroaromatic rings are more susceptible to reduction than aryl halides.

Detailed research findings on the specific reduction of this compound are not extensively documented in publicly available literature. However, the expected reactivity can be inferred from established principles in organic chemistry. The selective reduction of the nitro group in the presence of a halogen is a common transformation. For instance, reagents like tin(II) chloride (SnCl2), sodium dithionite (Na2S2O4), or catalytic hydrogenation with specific catalysts (e.g., platinum or palladium) under controlled conditions can typically reduce the nitro group to an amine (NH2) while leaving the C-Br bond intact. This chemoselectivity is crucial for synthesizing 4-amino-3-bromo-1,2-thiazole, a potentially valuable building block for further functionalization.

Conversely, conditions that favor the cleavage of the C-Br bond, known as hydrodebromination, often involve more vigorous catalytic hydrogenation (e.g., using Pd/C with hydrogen gas) or certain metal-hydride reagents. It is also possible for both groups to be reduced simultaneously under harsh reducing conditions. The use of hydrazine hydrate, for example, is known to reduce nitro groups and can also cleave halogen substituents, often in the presence of a catalyst. scispace.com

Table 1: Predicted Outcomes of Reduction Reactions on this compound

| Reducing Agent/Conditions | Primary Expected Product | Bond Cleaved/Transformed |

|---|---|---|

| SnCl₂, Fe/HCl, Na₂S₂O₄ | 4-Amino-3-bromo-1,2-thiazole | C-NO₂ → C-NH₂ |

| Catalytic Hydrogenation (e.g., PtO₂, controlled) | 4-Amino-3-bromo-1,2-thiazole | C-NO₂ → C-NH₂ |

| Catalytic Hydrogenation (e.g., Pd/C, vigorous) | 4-Amino-1,2-thiazole and/or 4-nitro-1,2-thiazole | C-Br and/or C-NO₂ |

| Hydrazine Hydrate (with catalyst) | 4-Amino-1,2-thiazole | C-Br and C-NO₂ |

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of the 1,2-thiazole ring serves as a versatile handle for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov In the context of this compound, a palladium(0) catalyst would first undergo oxidative addition into the C-Br bond to form a palladium(II) intermediate. The strong electron-withdrawing effect of the adjacent nitro group is expected to facilitate this rate-determining step.

Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura (using boronic acids/esters), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings enable the formation of C-C bonds. The reactivity order for aryl halides in these couplings is typically I > Br > Cl. tcichemicals.com

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination allows for the coupling of various amines (primary, secondary, and other nitrogen nucleophiles) with aryl or heteroaryl halides. wikipedia.org This reaction has been successfully applied to a wide range of bromo-substituted heterocyclic compounds. researchgate.netresearchgate.net

Carbon-Sulfur Bond Formation: Palladium catalysts can also facilitate the formation of C-S bonds by coupling aryl halides with thiols or their corresponding thiolates. This transformation provides a direct route to aryl thioethers.

While specific examples utilizing this compound are scarce, the principles have been widely demonstrated on other bromo-substituted heterocycles, including other thiazole and isothiazole (B42339) derivatives. mdpi.com

These named reactions provide powerful tools for the structural diversification of the this compound core, enabling the synthesis of complex derivatives with potential applications in materials science and medicinal chemistry.

Suzuki-Miyaura Coupling: This reaction couples the bromo-thiazole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is one of the most versatile methods for forming biaryl and heteroaryl-aryl linkages. tcichemicals.commdpi.com The reaction is tolerant of a wide range of functional groups, including the nitro group. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylboronic acid, Heteroarylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the reaction |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants |

Sonogashira Coupling: This protocol is used to form a C(sp²)-C(sp) bond between the bromo-thiazole and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions exist. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylacetylene, 1-Heptyne | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Main catalyst |

| Co-catalyst | CuI | Activates the alkyne |

| Ligand | PPh₃, Xantphos | Stabilizes the catalyst |

| Base | Et₃N, Diisopropylamine | Neutralizes HX by-product |

| Solvent | THF, DMF | Solubilizes reactants |

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromo-thiazole with an amine. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields. wikipedia.orgnih.gov The reaction is broadly applicable to various primary and secondary amines and N-heterocycles. chemspider.com

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Aniline, Morpholine, Alkylamines | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | BINAP, XPhos, tBuDavePhos | Crucial for catalyst activity |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Solubilizes reactants |

Cycloaddition and Rearrangement Reactions of 1,2-Thiazole Systems

The 1,2-thiazole (isothiazole) ring, being an electron-deficient heteroaromatic system, can participate in various cycloaddition and rearrangement reactions, although typically under forcing conditions due to its aromatic stability. wikipedia.org

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder Reaction): While the isothiazole ring itself is a poor diene, appropriately substituted derivatives can undergo Diels-Alder reactions. For example, 4-alkenyl-2-aminothiazoles have been shown to act as dienes in cycloadditions with nitroalkenes. nih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The C=N bond or other parts of the isothiazole ring could potentially act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azides. wikipedia.orgchem-station.com These reactions are powerful methods for constructing five-membered heterocyclic rings. For instance, the reaction of a nitrone with an olefin leads to an isoxazolidine ring. wikipedia.org The electron-deficient nature of the 4-nitro-1,2-thiazole system would likely enhance its reactivity as a dipolarophile.

Rearrangement Reactions: Isothiazole derivatives can undergo various rearrangement reactions, often induced by heat, light, or chemical reagents. These can include ring-opening and ring-closing sequences to form isomeric heterocycles. For example, some isothiazoles have been synthesized via the rearrangement of other sulfur-nitrogen heterocycles like 1,4,2-dithiazines. researchgate.net Such rearrangements can provide pathways to novel heterocyclic scaffolds that are not easily accessible through direct synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 4 Nitro 1,2 Thiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each atom can be determined with high precision.

¹H and ¹³C NMR Chemical Shift Analysis for Positional Assignments

The substitution pattern of the 1,2-thiazole ring profoundly influences the chemical shifts (δ) of its remaining nuclei. In 3-Bromo-4-nitro-1,2-thiazole, the presence of a bromine atom at the C3 position and a strongly electron-withdrawing nitro group at the C4 position leaves a single proton at the C5 position.

¹H NMR: The solitary proton (H5) is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Its precise chemical shift is influenced by the adjacent sulfur atom and the deshielding effect of the nitro group at the neighboring C4 position.

¹³C NMR: The spectrum will show three distinct signals corresponding to the three carbon atoms of the thiazole (B1198619) ring (C3, C4, and C5). The carbon atom bearing the bromine (C3) and the carbon atom attached to the nitro group (C4) are expected to be significantly downfield due to the electronegativity and anisotropic effects of the substituents. The carbon attached to the proton (C5) will also resonate in the aromatic region. Carbons in aromatic rings typically appear between 125-150 ppm. libretexts.org The electronegative bromine and nitro substituents will further influence these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | ~8.0 - 8.5 | Singlet (s) |

| C3 | ~135 - 150 | Singlet |

| C4 | ~145 - 160 | Singlet |

| C5 | ~120 - 130 | Singlet |

Note: These are estimated values based on typical shifts for substituted thiazoles and related heterocyclic systems. asianpubs.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Elucidation

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the specific arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, which has only one isolated proton, no cross-peaks would be observed, confirming the absence of adjacent protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum correlates directly bonded proton and carbon atoms. nanalysis.comnih.gov A single cross-peak would be observed, definitively linking the proton signal (H5) on the F2 axis to its attached carbon (C5) on the F1 axis. This provides unambiguous proof of the C-H bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of Nitro and Bromo Substituents

The IR and Raman spectra of this compound are dominated by the strong vibrations of its substituents.

Nitro (NO₂) Group: The nitro group gives rise to two prominent and intense stretching bands in the IR spectrum. spectroscopyonline.com The asymmetrical stretching vibration typically appears in the 1550-1475 cm⁻¹ region, while the symmetrical stretch is found at lower wavenumbers, generally between 1360-1290 cm⁻¹. orgchemboulder.com These strong absorptions are highly diagnostic for the presence of the nitro functional group. spectroscopyonline.comresearchgate.net

Bromo (C-Br) Group: The carbon-bromine stretching vibration is typically observed in the fingerprint region of the IR spectrum. This band is generally found in the range of 690-515 cm⁻¹ and is often of medium to strong intensity. libretexts.org

Analysis of Ring Vibrations in the 1,2-Thiazole Heterocycle

The 1,2-thiazole ring itself has a set of characteristic vibrational modes, including C-C, C-N, and C-S stretching and bending vibrations. In-ring C-C and C-N stretching vibrations for thiazole and related aromatic heterocycles typically occur in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net These bands, while potentially overlapping with the strong nitro group absorptions, contribute to the unique fingerprint of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |

| Thiazole Ring Stretches (C=C, C=N) | 1600 - 1400 | Medium - Strong |

| NO₂ Symmetric Stretch | 1360 - 1290 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, often to within sub-ppm levels. longdom.orgresearchgate.net This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. nih.gov

For this compound, the molecular formula is C₃HBrN₂O₂S. HRMS analysis would be used to compare the experimentally measured exact mass with the theoretically calculated monoisotopic mass. The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.

Table 3: Theoretical Mass Data for this compound (C₃HBrN₂O₂S)

| Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C₃H⁷⁹BrN₂O₂S | 207.89421 |

An experimental HRMS result that matches these theoretical values to within a very small error margin (e.g., ± 0.0005 Da) provides definitive confirmation of the molecular formula of the compound. chimia.ch

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The molecular structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals a planar pyrazole (B372694) ring, a common feature for such aromatic systems. The substituents—a bromine atom, a nitro group, and a carboxylic acid group—are attached to this central ring.

Selected bond lengths and angles for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate are presented in the interactive data table below. These parameters provide a quantitative description of the molecular geometry.

Data sourced from the crystallographic study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. researchgate.net

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In the case of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, hydrogen bonding plays a significant role in the formation of the supramolecular architecture. researchgate.net

The crystal structure contains a molecule of water, which acts as a bridge, connecting adjacent pyrazole molecules through hydrogen bonds. Specifically, the water molecule forms hydrogen bonds with the nitro group and the carboxylic acid group of neighboring molecules. This extensive network of hydrogen bonds creates a stable, three-dimensional structure.

While the primary intermolecular forces in this analog are hydrogen bonds, in other bromo-nitro aromatic compounds, halogen bonding can be a significant structure-directing interaction. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The presence of the electron-withdrawing nitro group can enhance the electrophilic character of the bromine atom, making it more likely to participate in halogen bonding.

The key intermolecular interactions for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate are summarized in the interactive table below.

Computational and Theoretical Chemistry of 3 Bromo 4 Nitro 1,2 Thiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are employed to investigate the fundamental properties of 3-Bromo-4-nitro-1,2-thiazole.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict its three-dimensional structure. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure reveals the distribution of electrons within the molecule. The presence of the electronegative bromine atom and the electron-withdrawing nitro group significantly influences the electron density distribution on the thiazole (B1198619) ring. This polarization is crucial in determining the molecule's chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This data is illustrative, based on typical values for similar heterocyclic compounds, as specific computational studies for this exact molecule are not widely published.)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C3-Br | 1.89 Å |

| C4-N(nitro) | 1.45 Å | |

| N1-S2 | 1.65 Å | |

| C5-S2 | 1.72 Å | |

| Bond Angle | Br-C3-C4 | 125° |

| C3-C4-N(nitro) | 122° | |

| N1-S2-C5 | 92° |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiazole ring and the bromine atom, which are the most electron-rich areas. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group. researchgate.netacs.org This distribution indicates that the molecule is likely to act as an electron donor (nucleophile) from the ring or bromine and as an electron acceptor (electrophile) at the nitro group.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Values are representative for nitroaromatic heterocyclic compounds.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 eV |

| LUMO | -3.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

DFT-based reactivity descriptors provide quantitative measures of a molecule's reactivity. semanticscholar.org Parameters such as electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netphyschemres.org

For this compound, Fukui function analysis would likely predict that the nitrogen and oxygen atoms of the nitro group are the most susceptible sites for nucleophilic attack. researchgate.net The carbon atoms of the thiazole ring, particularly C5, would be identified as potential sites for electrophilic attack. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netdntb.gov.ua It is color-coded to indicate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions. mdpi.commdpi.com

The MEP map of this compound is expected to show a significant region of negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. semanticscholar.org Regions of positive potential (blue) are likely to be found around the hydrogen atom on the thiazole ring and near the bromine atom, suggesting these are sites prone to nucleophilic attack. researchgate.netmdpi.com

Simulation of Spectroscopic Data (NMR, IR) for Comparison with Experimental Observations

Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These simulations are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netscispace.com

By calculating the magnetic shielding tensors and vibrational frequencies using DFT, the ¹H and ¹³C NMR chemical shifts and the IR absorption spectrum for this compound can be predicted. nih.gov The simulated spectra can then be compared with experimentally obtained spectra to validate the proposed structure and assign specific peaks to corresponding atoms and vibrational modes. For instance, the characteristic stretching frequencies of the C-Br, N=O, and C=N bonds can be identified in the simulated IR spectrum.

Investigation of Dissociation Pathways and Stability through Computational Modeling

Computational modeling can be used to explore the stability of a molecule by investigating its potential dissociation pathways. mdpi.com By calculating the energy barriers for various bond-breaking processes, the most likely fragmentation patterns under certain conditions (e.g., thermal decomposition) can be predicted. researchgate.net

For this compound, computational studies could model the cleavage of the C-Br bond or the C-N bond of the nitro group, which are often the weakest bonds in such molecules. researchgate.net The results of these simulations provide insights into the thermal stability of the compound and can help predict its decomposition products. Studies on similar nitro-triazole compounds have shown that decomposition often initiates with the cleavage of the bond to the nitro group. researchgate.netresearchgate.net

Synthesis of Functionalized 1,2 Thiazole Derivatives from 3 Bromo 4 Nitro 1,2 Thiazole

Derivatization Strategies via Halogen Manipulation

The bromine atom at the C3 position of the 1,2-thiazole ring is activated towards both nucleophilic displacement and metal-catalyzed cross-coupling reactions, primarily due to the electron-withdrawing nature of the adjacent nitro group and the inherent electronics of the heterocyclic system.

Nucleophilic Displacement of Bromine to Introduce Diverse Functionalities

The electron-deficient nature of the 3-bromo-4-nitro-1,2-thiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. The strong electron-withdrawing nitro group at C4 stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon the attack of a nucleophile, thereby lowering the activation energy for the displacement of the bromide ion. libretexts.org This two-step addition-elimination mechanism is a cornerstone for introducing a wide array of functionalities. libretexts.org

A variety of nucleophiles can be employed to displace the bromine atom. Nitrogen-based nucleophiles such as primary and secondary amines (aliphatic and aromatic) can be used to synthesize 3-amino-1,2-thiazole derivatives. Similarly, oxygen nucleophiles like alkoxides and phenoxides yield the corresponding ethers, while sulfur nucleophiles such as thiolates provide thioethers. The reactivity in these reactions is generally high, often proceeding under mild to moderate conditions. For instance, reactions of similar bromo-nitro-heterocycles with amines proceed efficiently in polar aprotic solvents. clockss.orgresearchgate.netsemanticscholar.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Bromo-Heterocycles Note: This table presents examples from analogous systems to illustrate the expected reactivity of this compound.

| Nucleophile | Reagent Example | Expected Product at C3 | Typical Conditions |

|---|---|---|---|

| Nitrogen | Piperidine | 3-(Piperidin-1-yl)-4-nitro-1,2-thiazole | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K₂CO₃), moderate temperature |

| Oxygen | Sodium Methoxide | 3-Methoxy-4-nitro-1,2-thiazole | Methanol, room temperature to reflux |

| Sulfur | Sodium Thiophenoxide | 3-(Phenylthio)-4-nitro-1,2-thiazole | Polar aprotic solvent (e.g., DMF), room temperature |

Metal-Catalyzed Functionalization at the Bromine Position

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position. The Suzuki-Miyaura reaction is particularly prominent for creating biaryl structures by coupling the bromo-thiazole with various aryl or heteroaryl boronic acids or esters. mdpi.comtcichemicals.com This reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. mdpi.com The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The presence of the nitro group can be well-tolerated in many Suzuki-Miyaura couplings, allowing for the synthesis of 3-aryl-4-nitro-1,2-thiazoles, which can be further modified at the nitro position. nih.gov Other important metal-catalyzed reactions, such as the Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines), are also applicable, significantly expanding the range of accessible derivatives. rsc.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C3 Position

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Expected C3-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl / Heteroaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl / Alkenyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Biarylphosphine ligand | Substituted Amino |

Derivatization Strategies via Nitro Group Transformations

The nitro group at the C4 position is a versatile functional handle that can be transformed into a variety of other groups, most notably the amino group, which opens up a vast landscape of subsequent chemical reactions.

Reduction of the Nitro Group to Amino Functionality and Subsequent Reactions

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations in aromatic chemistry. A key challenge is to achieve this reduction selectively without affecting the bromine atom at C3. Fortunately, several methods are known for the chemoselective reduction of an aromatic nitro group in the presence of a halogen. niscpr.res.in

Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) in an alcoholic solvent is another widely used and often milder alternative. researchgate.net Catalytic hydrogenation can also be employed, though care must be taken to choose conditions that avoid hydrodebromination. Reagents like sodium borohydride in the presence of transition metal salts have also proven effective for selective nitro reductions. jsynthchem.comd-nb.info

The resulting 3-bromo-4-amino-1,2-thiazole is a valuable intermediate. The newly formed amino group can undergo a wide range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functionalities (e.g., -OH, -CN, -F, -Cl, -I) via Sandmeyer or related reactions.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Table 3: Common Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Advantage |

|---|---|---|

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Cost-effective, reliable |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), reflux | Milder than Fe/HCl, good for sensitive substrates |

| H₂ / Catalyst | Pd/C, PtO₂ (with caution) | Clean reaction, high yield (risk of dehalogenation) |

| Hydrazine glyoxylate / Zn | Methanol, room temperature | Rapid, mild, and highly selective niscpr.res.in |

Reactions of the Nitro Group with Various Reagents for Novel Structural Motifs

While reduction is the most common transformation, the nitro group itself can participate in other types of reactions, particularly cycloadditions. The electron-deficient double bond of the 4-nitro-1,2-thiazole system can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, nitroalkenes are known to participate in [4+2] cycloadditions (Diels-Alder reactions), which could potentially be used to construct fused ring systems. nih.gov

Furthermore, the nitro group can undergo [3+2] dipolar cycloadditions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings fused to or substituted on the thiazole (B1198619) core. mdpi.comuchicago.edu These reactions provide direct routes to complex polycyclic heteroaromatic systems that would be challenging to assemble through other methods.

Introduction of Complex Heterocyclic and Aryl Moieties at Positions 3 and 4

The synthetic strategies detailed above can be combined to introduce complex substituents at both the C3 and C4 positions, leading to highly functionalized 1,2-thiazole derivatives.

For instance, a Suzuki-Miyaura coupling can first be performed to install an aryl or heterocyclic moiety at the C3 position. The nitro group at C4 in the resulting 3-aryl-4-nitro-1,2-thiazole can then be reduced to an amino group. This amino group can subsequently be used to build another heterocyclic ring onto the thiazole core. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine ring, or reaction with an α-haloketone could yield a fused imidazole or thiazole ring, creating complex polycyclic structures. nih.govacs.org

This sequential functionalization approach allows for the systematic and controlled construction of molecules with significant structural complexity, starting from the relatively simple this compound precursor. The orthogonality of the reactivity of the bromo and nitro groups is key to the successful synthesis of these advanced derivatives.

Synthesis of Fused 1,2-Thiazole Systems for Expanded Chemical Space

The synthesis of fused 1,2-thiazole systems represents a significant avenue for the expansion of chemical space and the development of novel heterocyclic compounds with diverse applications. However, based on a comprehensive review of the available scientific literature, the use of this compound as a direct precursor for the synthesis of such fused systems is not a well-documented area of research.

Extensive searches for synthetic routes to create fused 1,2-thiazole scaffolds, including thiazolo[4,5-c]pyridazines, thiazolo[5,4-b]pyridines, and related polycyclic structures originating from this compound, did not yield specific examples or dedicated studies. The current body of scientific literature primarily focuses on the synthesis of fused thiazole derivatives from other starting materials.

Therefore, detailed research findings, reaction schemes, and data tables specifically pertaining to the cyclocondensation or other annulation reactions of this compound to form fused bicyclic or polycyclic systems cannot be provided at this time. This indicates a potential gap in the current chemical literature and may suggest an opportunity for future research in the field of heterocyclic chemistry.

Applications of 3 Bromo 4 Nitro 1,2 Thiazole and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Precursors for the Construction of Complex Organic Molecules

The synthetic utility of 3-Bromo-4-nitro-1,2-thiazole is rooted in the distinct reactivity of its bromo and nitro substituents. The bromine atom, attached to the electron-deficient thiazole (B1198619) ring, is an excellent leaving group in nucleophilic substitution reactions and a key participant in metal-catalyzed cross-coupling reactions. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which opens up a vast array of subsequent functionalization pathways, including diazotization, acylation, and condensation reactions.

This dual functionality allows for a stepwise and controlled elaboration of the 1,2-thiazole core. For instance, the bromine can be substituted or used in a coupling reaction first, followed by the transformation of the nitro group, or vice versa. This strategic flexibility makes it a versatile precursor for constructing molecules with significant structural complexity, particularly those of interest in medicinal chemistry where the thiazole nucleus is a common feature. globalresearchonline.net

Table 1: Potential Sequential Reactions Using this compound

| Step | Reaction Type | Reagent/Catalyst Example | Intermediate/Product |

| 1a | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 3-Aryl-4-nitro-1,2-thiazole |

| 1b | Stille Coupling | Organostannane, Pd Catalyst | 3-Substituted-4-nitro-1,2-thiazole |

| 1c | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-SH) | 3-Thioether-4-nitro-1,2-thiazole |

| 2 | Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C | 4-Amino-3-substituted-1,2-thiazole |

| 3 | Amine Functionalization | Acyl chloride or Aldehyde | 4-Amide or 4-Imine-3-substituted-1,2-thiazole |

Use as Intermediate Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, the goal is the creation of a specific molecule, often a natural product or a potential pharmaceutical agent. Small, functionalized heterocyclic compounds are invaluable as intermediate scaffolds in this process. The thiazole ring is a privileged structure found in numerous biologically active compounds, including anticancer and antimicrobial agents. globalresearchonline.netmdpi.com

Derivatives of bromothiazole are cited in patent literature as key intermediates in the synthesis of potential antitumor agents. google.com The this compound scaffold can serve as a central framework onto which various side chains and functional groups are strategically attached to build a target molecule. The predictable reactivity of the bromo and nitro groups allows synthetic chemists to design convergent synthetic routes, where different fragments of the final molecule are synthesized separately and then joined to the thiazole core. This approach is efficient and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Contribution to the Design of Novel Ligands for Catalysis (e.g., Palladium-Catalyzed Reactions)

Heterocyclic compounds containing nitrogen and sulfur atoms are widely used as ligands in coordination chemistry and catalysis due to the ability of these heteroatoms to coordinate with metal centers. The 1,2-thiazole ring of this compound provides potential coordination sites. Furthermore, the transformation of the nitro group into an amino group, and its subsequent derivatization, can be used to introduce additional chelating functionalities (e.g., phosphines, pyridyls, or oxazolines), creating bidentate or tridentate ligands.

These tailored ligands can be used to modulate the properties of metal catalysts, such as palladium complexes, influencing their activity, selectivity, and stability in cross-coupling reactions. While the direct use of this compound as a ligand precursor is not extensively documented, the principle is well-established. For instance, palladium-catalyzed direct arylation reactions are highly efficient for other thiazole derivatives, often utilizing palladium acetate (B1210297) without a specialized ligand, though the reaction can be fine-tuned with appropriate ligand systems. globalresearchonline.netresearchgate.net The bromine atom on the thiazole itself can act as the reactive site for oxidative addition to a palladium(0) center, initiating a cross-coupling cascade. researchgate.net

Table 2: Examples of Heterocycle-Based Ligand Scaffolds in Catalysis

| Heterocyclic Core | Ligand Type | Metal Application | Potential Reaction |

| Pyridine | Pincer (N-N-N) | Ruthenium, Iron | Hydrogenation |

| Oxazole | BOX, PyBOX | Copper, Palladium | Asymmetric Synthesis |

| Thiazole | Bidentate (N-S) | Palladium, Rhodium | Cross-Coupling |

| Imidazole | NHC Carbene | Palladium, Ruthenium | Olefin Metathesis |

Building Blocks for Diverse Heterocyclic Architectures

Functionalized heterocycles are not only useful as scaffolds but also as building blocks for the synthesis of more complex, often fused, heterocyclic systems. The reactive sites on this compound make it an ideal starting material for constructing novel ring systems.

Following the reduction of the nitro group to a 4-amino group, the resulting 4-amino-3-bromo-1,2-thiazole possesses two adjacent functionalities ripe for cyclization reactions. This diamino-like synthon can react with various bifunctional electrophiles to generate fused heterocyclic architectures. For example, reaction with α,β-unsaturated ketones could lead to thiazolo[4,3-b]pyridines, while reaction with dicarbonyl compounds could yield other fused polycyclic systems. The synthesis of di-, tri-, and even tetrathiazole moieties from simpler thiazole precursors highlights the utility of this building block approach to generate complex heterocyclic structures with potential biological activity. nih.gov The combination of different heterocyclic rings into a single molecule, known as molecular hybridization, is a powerful strategy in drug discovery to create compounds with enhanced or novel therapeutic properties. ekb.eg

Future Perspectives and Emerging Research Avenues for Halogenated Nitrothiazoles

Development of Novel and Highly Efficient Synthetic Routes to Access Underexplored Analogs

The exploration of the chemical space occupied by halogenated nitrothiazoles is currently limited by the available synthetic methods. While classical approaches like the Hantzsch thiazole (B1198619) synthesis have been foundational, future efforts will concentrate on developing more versatile, efficient, and sustainable routes to access a wider array of previously inaccessible analogs. akjournals.comnih.gov

Key research directions will likely include:

Modification of Existing Methodologies: Adapting established reactions, such as the Gewald reaction, to favor the formation of highly substituted thiazole cores is a promising avenue. nih.gov Research into modifying reaction conditions or substrates could allow for the selective synthesis of specific isomers of halogenated nitrothiazoles.

Catalyst Development: The design of novel catalysts, including metal-based and organocatalysts, could enable milder reaction conditions, improve yields, and allow for the use of a broader range of starting materials. This could lead to more direct and atom-economical synthetic pathways.

C-H Functionalization: Direct C-H functionalization of pre-formed nitrothiazole rings represents a powerful strategy for introducing halogens and other functional groups with high precision and efficiency, avoiding the need for multi-step synthesis involving pre-functionalized precursors.

Three-Component Reactions: The development of new multi-component reactions that can construct the halogenated nitrothiazole scaffold in a single step from simple, readily available starting materials will be a significant focus. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Relevant Analogs |

| Modified Hantzsch Synthesis | Well-established, versatile | Poly-substituted 1,3-thiazoles |

| Gewald-type Reactions | Access to 2-aminothiophenes/thiazoles | Functionalized 2-aminothiazoles |

| Catalytic C-H Halogenation | High atom economy, late-stage functionalization | Site-selective halogenated nitrothiazoles |

| Multi-Component Reactions | High efficiency, molecular diversity | Libraries of diverse analogs |

Exploration of New Reactivity Patterns and Selectivities in 1,2-Thiazole Chemistry

The interplay between the electron-donating sulfur atom, the electron-withdrawing nitro group, and the halogen substituent in compounds like 3-bromo-4-nitro-1,2-thiazole creates a unique electronic landscape. This suggests that these molecules may exhibit novel reactivity and selectivity compared to simpler thiazole derivatives.

Future research will focus on:

Electrophilic and Nucleophilic Substitutions: A systematic investigation into the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the halogenated nitrothiazole ring is needed. pharmaguideline.comresearchgate.net The directing effects of the existing substituents could lead to predictable and selective functionalization at positions C4 or C5. pharmaguideline.com

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound is an ideal handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would enable the facile introduction of a wide range of carbon-based substituents, dramatically expanding the structural diversity of accessible derivatives.

Ring Transformation Reactions: Exploring the stability of the 1,2-thiazole ring under various conditions (e.g., photochemical, thermal, strong bases/acids) could uncover novel ring-opening or ring-transformation reactions, leading to the synthesis of other heterocyclic systems. nih.gov

Deprotonation and Functionalization: The acidity of the protons on the thiazole ring, particularly at the C5 position, could be exploited for deprotonation followed by reaction with various electrophiles, offering another route for selective functionalization. pharmaguideline.com

Advanced Computational Studies for Predictive Design of Chemical Transformations

Computational chemistry is becoming an indispensable tool in modern chemical research. For halogenated nitrothiazoles, advanced computational studies can provide deep insights into their structure, properties, and reactivity, thereby guiding experimental work and accelerating the discovery process.

Emerging research avenues in this area include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways and transition states can help in understanding and predicting the outcomes of new reactions. nih.govrsc.org This can explain observed selectivities and guide the design of experiments to favor desired products.

In Silico Design of Novel Analogs: Computational screening of virtual libraries of halogenated nitrothiazole derivatives can identify candidates with desired electronic or steric properties for specific applications. Molecular docking studies can predict the binding of these molecules to biological targets, aiding in drug discovery efforts. rsc.orgnih.govmdpi.com

Understanding Reactivity Indices: The calculation of reactivity indices, such as Fukui functions, can provide a more nuanced understanding of the reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, offering a theoretical basis for observed reactivity patterns. acs.org

| Computational Method | Application in Halogenated Nitrothiazole Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. rsc.org |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. mdpi.comrjlbpcs.com |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of molecules. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular structure. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and facile scalability. rsc.org The synthesis of halogenated nitrothiazoles, which may involve hazardous reagents or energetic intermediates, is particularly well-suited for this technology.

Future developments will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing multi-step continuous flow processes for the synthesis of this compound and its analogs will be a key focus. akjournals.comnih.gov This could involve the use of packed-bed reactors with immobilized catalysts or reagents to simplify purification. cam.ac.uk

Automated Synthesis Libraries: Integrating flow reactors with automated purification and analysis systems will enable the rapid synthesis and screening of large libraries of halogenated nitrothiazole derivatives. akjournals.com This high-throughput approach can significantly accelerate the discovery of new molecules with interesting properties.

On-Demand Synthesis: Flow chemistry platforms can allow for the on-demand synthesis of specific halogenated nitrothiazole derivatives, avoiding the need to store potentially unstable compounds.

Investigation of Supramolecular Assembly and Material Science Applications Through Controlled Intermolecular Interactions

The presence of a halogen atom and a nitro group in the 1,2-thiazole scaffold provides unique opportunities for directing intermolecular interactions and creating novel supramolecular assemblies and materials.

Future research in this domain will explore:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules to form ordered, self-assembled structures in the solid state. nih.govmdpi.com The strength and directionality of these interactions can be tuned by modifying the substituents on the thiazole ring.

Crystal Engineering: By strategically combining halogen bonding with other non-covalent interactions like hydrogen bonding and π-π stacking, it will be possible to design and synthesize crystalline materials with specific architectures and properties. researchgate.net

Organic Electronics: Thiazole-containing compounds have been investigated for applications in organic electronics. nih.govrsc.org The unique electronic properties of halogenated nitrothiazoles could make them interesting building blocks for new organic semiconductors, dyes for solar cells, or components of other electronic devices.

Photo-responsive Materials: The combination of the thiazole ring with a nitro group might lead to interesting photochromic or other photo-responsive behaviors, which could be exploited in the development of molecular switches or sensors. mdpi.comrsc.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-bromo-4-nitro-1,2-thiazole?

- Methodology : A common approach involves cyclization reactions using α-bromo ketones or nitration of pre-functionalized thiazoles. For example, brominated intermediates can be synthesized by reacting 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride under reflux in chloroform, followed by purification via vacuum evaporation and recrystallization . Nitration can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration. Characterization typically employs FT-IR (for nitro group identification at ~1520 cm⁻¹) and ¹H/¹³C-NMR to confirm substitution patterns .

Q. How is the purity and structural identity of this compound validated?

- Methodology : Purity is assessed via melting point determination (uncorrected, using an electrothermal instrument) and thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:

- FT-IR : Identifies functional groups (e.g., nitro stretching vibrations).

- NMR : ¹H-NMR detects aromatic protons and substituent effects, while ¹³C-NMR confirms carbon environments.

- X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry, as demonstrated in studies of analogous brominated thiazoles .

Advanced Research Questions

Q. How can conflicting spectroscopic data in nitro-thiazole derivatives be resolved?

- Methodology : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, nitro-thiazoles may exhibit keto-enol tautomerism, leading to split peaks in ¹H-NMR. To address this:

- Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers.

- Compare experimental data with computational simulations (DFT calculations) to predict dominant tautomeric forms .

- Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the regioselectivity of nitration in brominated thiazoles?

- Methodology : Regioselectivity is influenced by electronic and steric factors. To favor nitration at the 4-position:

- Pre-functionalize the thiazole with electron-withdrawing groups (e.g., bromine at position 3) to direct nitration to the para position.

- Use mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions.

- Monitor reaction progress via LC-MS to detect intermediates and adjust conditions dynamically .

Q. How can biological activity studies be designed for this compound derivatives?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar thiazoles .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HeLa) to evaluate selectivity indices.

- SAR analysis : Synthesize analogs (e.g., replacing bromine with other halogens) to correlate substituent effects with activity. Include positive controls (e.g., penicillin for antibacterial tests) .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Methodology : Single-crystal X-ray diffraction reveals molecular conformation and packing. Key steps include:

- Growing crystals via slow evaporation from ethanol or DMSO.

- Analyzing dihedral angles between thiazole and substituent rings (e.g., nitro groups often adopt planar configurations).

- Identifying non-covalent interactions (e.g., π-stacking, C–H⋯π bonds) that stabilize the crystal lattice, as seen in related brominated thiadiazoles .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data?

- Methodology :

- Verify solvent purity and crystallization methods, as impurities drastically affect melting points.

- Cross-reference with high-quality databases (e.g., CCDC for crystallographic data) and replicate experiments using identical conditions.

- Collaborate with independent labs to validate reproducibility, especially for novel derivatives .

Q. What computational tools aid in predicting reactivity and stability of nitro-thiazole derivatives?

- Methodology :

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices.

- Molecular docking : Screen interactions with biological targets (e.g., bacterial enzymes) to prioritize synthesis.

- ADMET prediction : Use software like SwissADME to assess drug-likeness and metabolic stability .

Tables for Key Data

Table 1 : Spectral Data for this compound Analogs

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|---|

| 5-Bromo-4-phenylthiazole | 7.45–7.52 (m, 5H) | 122.5 (C-Br) | 1520 (NO₂) | |

| 3-Bromo-1,2,4-triazole | 8.21 (s, 1H) | 148.7 (C-NO₂) | 1545 (C=N) |

Table 2 : Biological Activity of Thiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.